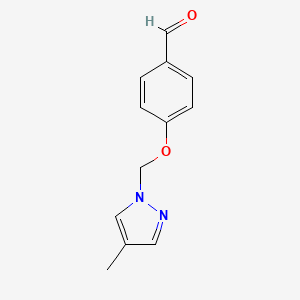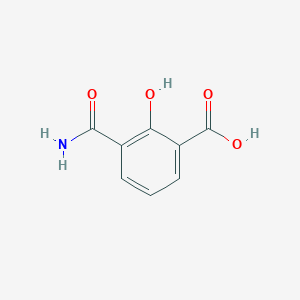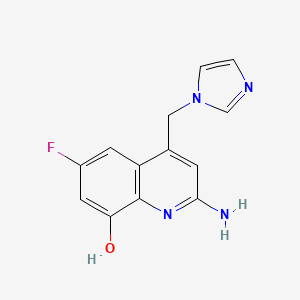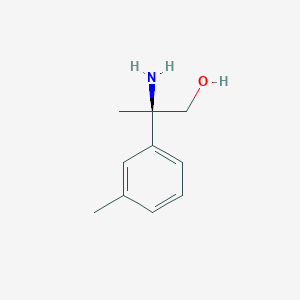![molecular formula C6H9NO B12957867 (5S)-1-Azabicyclo[3.2.0]heptan-7-one CAS No. 67506-08-5](/img/structure/B12957867.png)
(5S)-1-Azabicyclo[3.2.0]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Azabicyclo[320]heptan-7-one is a bicyclic compound that features a nitrogen atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of amino acids or their derivatives. One common method involves the catalytic hydrogenation of diesters in an acidic medium, followed by cyclization using phosphine oxides. For example, the hydrogenation of ethyl pyrrole-2-acetate derivatives over a rhodium catalyst in the presence of acetic acid can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of (S)-1-Azabicyclo[3.2.0]heptan-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different stereoisomers depending on the conditions used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the bicyclic structure.
Applications De Recherche Scientifique
(S)-1-Azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of β-lactamase inhibitors and other pharmaceutical agents.
Organic Synthesis: Used as a building block for the synthesis of complex natural products and bioactive compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (S)-1-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azabicyclo[3.2.0]heptan-7-one: Similar in structure but differs in the position of the nitrogen atom.
3-Oxabicyclo[3.2.0]heptan-2-one: Contains an oxygen atom instead of nitrogen, used in the synthesis of natural products.
Uniqueness
(S)-1-Azabicyclo[3.2.0]heptan-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
67506-08-5 |
|---|---|
Formule moléculaire |
C6H9NO |
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
(5S)-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m0/s1 |
Clé InChI |
INAHHIFQCVEWPW-YFKPBYRVSA-N |
SMILES isomérique |
C1C[C@H]2CC(=O)N2C1 |
SMILES canonique |
C1CC2CC(=O)N2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)



![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)
![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)
